molecular formula C10H9F3N4O B1384550 4-Azido-N,N-dimethyl-2-trifluoromethylbenzamide CAS No. 2279123-02-1

4-Azido-N,N-dimethyl-2-trifluoromethylbenzamide

Cat. No. B1384550
M. Wt: 258.2 g/mol
InChI Key: MCTVZBAAHYYBMH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Azido-N,N-dimethyl-2-trifluoromethylbenzamide is C10H9F3N4O. The molecular weight is 258.2 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Azido-N,N-dimethyl-2-trifluoromethylbenzamide are not available, azides are known to be useful in various chemical reactions. For instance, they have been used in the synthesis of various heterocycles .

Scientific Research Applications

  • Synthesis of Various Heterocycles

    • Field : Organic Chemistry
    • Application : Organic azides are used in the synthesis of various heterocycles . They can participate in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions .
    • Method : The reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs . The synthetic methods of organic azides are grouped into different categories .
    • Results : This leads to the synthesis of various heterocycles from organic azides .
  • Study of Vibrations in Solvents

    • Field : Physical Chemistry
    • Application : DFT calculations were performed to study the solvent effect on the vibrations of 4-azidoacetanilde .
    • Method : B3LYP functional was employed in the DFT calculations with 7 basis sets . The study found that the vibrations of azido asymmetric stretch is closely coupled with other combination bands and is sensitive to the solvent .
    • Results : The absorption profile of 4-azidoacetanilde is very solvent dependent . Stronger couplings of vibrations of 4-azidoacetanilde are predicted in NNDMA and the intensity of the azide asymmetric stretch is substantially reduced .
  • Fermi Resonances

    • Field : Spectroscopy
    • Application : The complicated absorption profile of 4-azido-l-phenylalanine (pN 3 Phe) in isopropanol was identified and attributed to accidental Fermi resonances .
    • Method : The identification was made by means of linear absorption and two-dimensional (2D) IR spectroscopies .
    • Results : The study found that the absorption profile of 4-azido-l-phenylalanine is very solvent dependent .

Safety And Hazards

While specific safety and hazard information for 4-Azido-N,N-dimethyl-2-trifluoromethylbenzamide is not available, it’s important to note that azides are generally considered to be potentially explosive and should be handled with care .

properties

IUPAC Name

4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O/c1-17(2)9(18)7-4-3-6(15-16-14)5-8(7)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTVZBAAHYYBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)N=[N+]=[N-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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